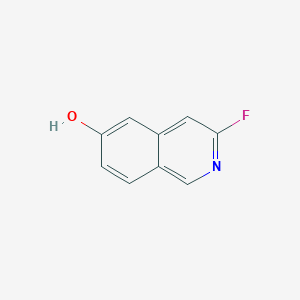

3-Fluoroisoquinolin-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

3-fluoroisoquinolin-6-ol |

InChI |

InChI=1S/C9H6FNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H |

InChI Key |

QGURIOHXZSRGNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoroisoquinolin 6 Ol and Analogues

Regioselective Synthesis Strategies for 3-Fluoroisoquinolin-6-ol

Regioselectivity is a cornerstone in the synthesis of specifically substituted isoquinolines. Achieving the desired 3-fluoro and 6-hydroxy substitution pattern requires precise control over the introduction of these functional groups.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the efficient synthesis of isoquinolines and their derivatives. mdpi.com Rhodium(III)-catalyzed reactions, in particular, have demonstrated high efficiency and functional group tolerance. mdpi.comrsc.org These reactions typically involve the annulation of arenes bearing a directing group with alkynes. mdpi.com For the synthesis of a 6-hydroxy substituted isoquinoline (B145761), a potential precursor would be a benzamide (B126) with a hydroxyl group (or a protected hydroxyl group) at the para-position to the amide. The amide group directs the ortho-C-H activation, and subsequent annulation with an appropriate alkyne would form the isoquinoline core. researchgate.net

A plausible Rh(III)-catalyzed route could involve the coupling of a suitably substituted benzimidate with a diazo compound, which can proceed via an intermolecular C-C bond formation followed by intramolecular C-N bond formation to yield isoquinolin-3-ols without the need for an external oxidant. researchgate.net The regioselectivity of the C-H activation is dictated by the position of the directing group on the aromatic ring. rsc.orgresearchgate.net

The isoquinoline framework can be constructed through various cyclization and annulation strategies. researchgate.net A prominent method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.gov This approach offers an environmentally friendly pathway, often utilizing water as a solvent. nih.gov To synthesize a 6-hydroxy substituted isoquinoline, a precursor such as an (E)-2-alkynyl-4-hydroxyaryl oxime could be employed. The cyclization is triggered by the cleavage of the N-O or O-H bond of the oxime, leading to the formation of the isoquinoline ring. nih.gov

Another strategy involves the annulation of 1,3-enynes. These reactions can be catalyzed by various transition metals and proceed through a formal [4+2] cycloaddition, among other pathways, to generate diverse heterocyclic frameworks. nih.gov The synthesis of fluorinated quinolines has been achieved through such methods, suggesting their applicability to fluorinated isoquinolines as well. nih.gov The intramolecular SNV reaction of iminyl metal intermediates derived from o-cyano-β,β-difluorostyrenes also provides a route to 3-fluoroisoquinolines. whiterose.ac.uk

Late-stage fluorination is a critical strategy for introducing fluorine into complex molecules when other methods are not feasible. mpg.dempg.denumberanalytics.com This approach is particularly relevant for the synthesis of this compound, where the fluorine atom can be introduced onto a pre-formed 6-hydroxyisoquinoline core.

Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for the C-H fluorination of aromatic systems. researchgate.netbrynmawr.edu Palladium-catalyzed C-H activation followed by fluorination is a well-established method for various aromatic compounds, including amino acid derivatives. brynmawr.edu

A highly relevant and efficient method for the synthesis of 3-fluoroisoquinolines involves a one-pot microwave-assisted potassium fluoride-mediated reaction of N-fluoroalkylated 1,2,3-triazoles. rsc.orgrsc.orgrsc.org This process proceeds through the thermal decomposition of the triazole, a formal 1,3-fluorine shift, and subsequent cyclization to directly install a fluorine atom at the 3-position of the isoquinoline ring. rsc.orgrsc.orgrsc.org The presence of a halogen at the 4-position in the resulting product allows for further functionalization through cross-coupling reactions. rsc.orgrsc.orgrsc.org

Furthermore, the deoxyfluorination of phenols presents a potential route if a 3,6-dihydroxyisoquinoline precursor were accessible. acs.org This method converts a hydroxyl group to a fluorine atom.

Precursor Design and Chemical Transformations

The rational design of precursors is fundamental to the successful synthesis of this compound. The choice of starting materials is dictated by the chosen synthetic strategy.

For catalyst-mediated approaches , a key precursor would be a substituted benzene (B151609) derivative. For instance, a 4-hydroxybenzamide (B152061) or a related compound with a suitable directing group would be necessary for a Rh(III)-catalyzed C-H activation/annulation reaction. The hydroxyl group would likely require protection, for example, as a methoxy (B1213986) or benzyloxy ether, to be compatible with the reaction conditions.

For cyclization and annulation strategies , precursors would typically be ortho-functionalized aromatic compounds. An example is a 2-alkynyl-4-hydroxybenzaldehyde, which can be converted to the corresponding oxime for subsequent copper-catalyzed cyclization. nih.gov Alternatively, an ortho-iodoaniline derivative could be used in a Sonogashira coupling to introduce the alkyne, followed by further transformations to build the isoquinoline ring. The preparation of such halo-isoquinoline precursors has been described in the literature. google.com

For late-stage fluorination , the primary precursor would be 6-hydroxyisoquinoline or its protected form. The synthesis of this core structure can be achieved through classical methods such as the Pomeranz–Fritsch reaction. The hydroxyl group's reactivity would need to be considered, and protection might be necessary depending on the fluorination conditions.

The following table outlines potential precursors and their corresponding synthetic strategies:

| Precursor Type | Synthetic Strategy | Target Moiety |

| Substituted Benzamide | Rh(III)-Catalyzed C-H Activation | Isoquinoline Core |

| o-Alkynylaryl Oxime | Copper-Catalyzed Cyclization | Isoquinoline Core |

| 6-Hydroxyisoquinoline | Late-Stage C-H Fluorination | 3-Fluoro Group |

| N-Fluoroalkyl-1,2,3-triazole | Thermal Rearrangement/Cyclization | 3-Fluoroisoquinoline Core |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis. For the preparation of this compound and its analogues, several environmentally benign approaches can be considered.

The use of water as a solvent has been demonstrated in the copper-catalyzed synthesis of isoquinolines, offering a significant environmental advantage over traditional organic solvents. nih.gov This approach not only reduces volatile organic compound (VOC) emissions but can also simplify product isolation.

Recyclable catalysts , such as Ru(II)/PEG-400 systems, have been developed for isoquinoline synthesis. The use of polyethylene (B3416737) glycol (PEG) as a biodegradable solvent and the ability to recover and reuse the catalyst contribute to a more sustainable process.

Microwave-assisted synthesis has been shown to accelerate reaction times, often leading to higher yields and cleaner reaction profiles for the synthesis of isoquinolines and isoquinolinones. researchgate.net This technique reduces energy consumption compared to conventional heating methods.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more efficient, economical, and environmentally friendly.

Comparative Analysis of Synthetic Efficiency and Yields

A direct comparison of synthetic routes for this compound is challenging due to the novelty of the compound. However, an analysis of the yields reported for analogous structures provides insight into the efficiency of different methodologies.

The following interactive table summarizes reported yields for various synthetic strategies leading to substituted isoquinolines, which can serve as a benchmark for potential routes to this compound.

| Synthetic Strategy | Catalyst/Reagents | Substrate Type | Product Type | Reported Yield (%) | Reference |

| Copper-Catalyzed Cyclization | Cu(I) | (E)-2-alkynylaryl oxime | Substituted Isoquinoline | 62-95% | nih.gov |

| Rh(III)-Catalyzed Annulation | [Cp*RhCl2]2/CsOAc | Phenyl hydroxamate | Substituted Isoquinolone | up to 95% | mdpi.com |

| One-pot Triazole Reaction | KF, Microwave | N-fluoroalkyl-1,2,3-triazole | 1-Fluoroalkyl-3-fluoroisoquinoline | Good | rsc.org |

| Electrophilic Fluorination | Grignard Reagent, NFSI | Aryl/Heteroaryl Bromide | Fluorinated Aromatic | 43-98% | researchgate.net |

The data indicates that both transition-metal-catalyzed cyclizations and late-stage fluorination approaches can provide high yields for the synthesis of functionalized isoquinolines. The one-pot synthesis from triazoles appears particularly promising for the direct introduction of the 3-fluoro substituent. The choice of the optimal synthetic route will depend on factors such as precursor availability, desired scale, and the specific functional group tolerance required.

Chemical Reactivity and Derivatization Strategies of 3 Fluoroisoquinolin 6 Ol

Electrophilic Aromatic Substitution Reactions on 3-Fluoroisoquinolin-6-ol Core

The isoquinoline (B145761) ring system is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Electrophilic aromatic substitution (SEAr) reactions on the isoquinoline core are a key method for introducing new functional groups. gcwgandhinagar.comlibretexts.org The position of substitution is directed by the existing substituents. The pyridine part of the isoquinoline is generally less reactive towards electrophiles than the benzene part due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com

In the case of this compound, the hydroxyl group (-OH) at the 6-position is an activating, ortho-, para-directing group, while the fluorine atom at the 3-position is a deactivating, ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur at the positions activated by the hydroxyl group, which are positions 5 and 7.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comcureffi.org

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) using a Lewis acid catalyst. cureffi.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. nih.govbyjus.com It is important to note that Friedel-Crafts reactions can be limited by the reactivity of the aromatic ring and potential side reactions. byjus.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-fluoroisoquinolin-6-ol and 7-Nitro-3-fluoroisoquinolin-6-ol |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-fluoroisoquinolin-6-ol and 7-Bromo-3-fluoroisoquinolin-6-ol |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-3-fluoroisoquinolin-6-ol and 7-Acyl-3-fluoroisoquinolin-6-ol |

Nucleophilic Reactions at Isoquinoline Ring Positions

The pyridine ring of the isoquinoline system is susceptible to nucleophilic attack, particularly at positions 1 and 3. gcwgandhinagar.comquimicaorganica.org The presence of the electron-withdrawing fluorine atom at the 3-position further enhances the electrophilicity of this position, making it a likely site for nucleophilic substitution. However, nucleophilic attack at C-1 is also a common feature of isoquinoline chemistry. quimicaorganica.orgquora.com

The relative reactivity of the 1- and 3-positions towards nucleophiles can be influenced by the nature of the nucleophile and the reaction conditions. For instance, hard nucleophiles tend to attack at position 1. quimicaorganica.org

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group at the 6-position is a versatile functional handle that can undergo a variety of transformations. youtube.com These reactions are crucial for modifying the compound's properties and for building more complex molecules.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). youtube.com This is a common strategy to modify the lipophilicity and metabolic stability of a molecule.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) yields an ester. allen.in This can be used to introduce a variety of substituents or to create prodrugs.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. youtube.com This "activated" intermediate can then be displaced by a wide range of nucleophiles.

Derivatization for Enhanced Analytical Detection and Structural Probing

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as its detectability by various analytical instruments. ddtjournal.comresearchgate.netspectroscopyonline.com For this compound, derivatization can be employed to enhance its detection in techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS), and to aid in structural elucidation. ddtjournal.comresearchgate.net

Acylation Reactions

Acylation of the hydroxyl group can introduce a chromophore or a fluorophore, significantly enhancing its UV-Vis or fluorescence detection. allen.inresearchgate.net Reagents like dansyl chloride or benzoyl chloride are commonly used for this purpose. researchgate.net The resulting derivatives often exhibit improved chromatographic behavior and ionization efficiency in mass spectrometry. ddtjournal.com

| Acylating Agent | Purpose | Detection Method |

| Dansyl chloride | Introduction of a fluorescent tag | Fluorescence Detection, Mass Spectrometry |

| Benzoyl chloride | Introduction of a UV-active tag | UV-Vis Detection |

| Acetic anhydride | Simple protection or modification | Chromatography, Mass Spectrometry |

Alkylation Reactions

Alkylation of the hydroxyl group can be used to improve volatility for gas chromatography (GC) analysis or to introduce specific mass tags for mass spectrometry. wikipedia.org Alkylating agents deliver an alkyl group to the hydroxyl moiety. wikipedia.org

Silylation Reactions

Silylation is a common derivatization technique where a proton from the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.netresearchgate.net This process increases the volatility of the compound, making it more amenable to analysis by gas chromatography. researchgate.net Silyl ethers are also useful as protecting groups in organic synthesis. organic-chemistry.org A variety of silylating agents can be used, such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS), often in the presence of a base like triethylamine (B128534) or pyridine. researchgate.net

| Silylating Agent | Common Abbreviation | Key Features |

| Trimethylsilyl chloride | TMSCl | Common and cost-effective |

| Hexamethyldisilazane | HMDS | Potent silylating agent |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile byproducts |

| t-Butyldimethylsilyl chloride | TBDMSCl | Forms a more stable silyl ether |

Heterocyclic Annulation and Scaffold Diversification of this compound

The strategic functionalization of the this compound scaffold opens avenues for the construction of novel polycyclic and heterocyclic systems. The presence of the fluorine atom at the C-3 position and a hydroxyl group at the C-6 position imparts distinct electronic properties to the isoquinoline core, influencing its reactivity in annulation reactions. These reactions are pivotal for scaffold diversification, leading to the generation of libraries of complex molecules with potential applications in medicinal chemistry and materials science. This section explores potential heterocyclic annulation strategies applicable to this compound, drawing upon established methodologies for isoquinoline derivatization.

The electron-withdrawing nature of the fluorine atom at C-3 can influence the reactivity of the heterocyclic ring, while the electron-donating hydroxyl group at C-6 primarily affects the carbocyclic ring. These opposing electronic effects can be harnessed to achieve regioselective annulations. Methodologies for the synthesis of fused isoquinolines, such as pyrrolo[2,1-a]isoquinolines, imidazo[5,1-a]isoquinolines, and triazolo[4,3-a]isoquinolines, provide a framework for the potential derivatization of this compound.

Synthesis of Pyrrolo[2,1-a]isoquinolines

The synthesis of pyrrolo[2,1-a]isoquinolines often proceeds through the 1,3-dipolar cycloaddition of isoquinolinium ylides with activated acetylenic or olefinic dipolarophiles. nih.govresearchgate.net For this compound, the initial step would involve N-alkylation to form the corresponding isoquinolinium salt. The hydroxyl group at C-6 may require protection prior to this step to prevent undesired side reactions. Subsequent treatment with a base would generate the isoquinolinium ylide. The fluorine at C-3 is expected to influence the stability and reactivity of the ylide.

The reaction of the in situ generated isoquinolinium ylide with various dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate, would lead to the formation of a cycloadduct, which then aromatizes to the pyrrolo[2,1-a]isoquinoline (B1256269) system. The reaction conditions and the choice of dipolarophile can be tailored to control the substitution pattern on the newly formed pyrrole (B145914) ring. clockss.org

Table 1: Representative Synthesis of Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloaddition

| Isoquinoline Derivative | Dipolarophile | Product | Yield (%) | Reference |

| Isoquinoline | Dimethyl acetylenedicarboxylate | Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate | 71 | nih.gov |

| Isoquinoline | Methyl propiolate | Methyl pyrrolo[2,1-a]isoquinoline-1-carboxylate | 69 | nih.gov |

| 1-Chloroisoquinoline | Malononitrile | 1-Amino-2-cyanopyrrolo[2,1-a]isoquinoline | 51 | clockss.org |

This table presents examples from the literature on related isoquinoline systems to illustrate the general applicability of the 1,3-dipolar cycloaddition strategy.

Synthesis of Imidazo[5,1-a]isoquinolines

The construction of the imidazo[5,1-a]isoquinoline (B3349720) scaffold can be achieved through several synthetic routes, including palladium-catalyzed intramolecular C-H arylation. acs.orgnih.gov A plausible approach for this compound would involve the initial synthesis of an N-substituted imidazole (B134444) derivative tethered to the isoquinoline nitrogen.

For instance, the reaction of this compound with a suitable bromoalkylimidazole would furnish the precursor for the cyclization step. A palladium catalyst, in the presence of a suitable ligand and base, would then facilitate the intramolecular C-H activation and subsequent C-C bond formation to yield the fused imidazo[5,1-a]isoquinoline system. The electronic nature of the substituents on the isoquinoline ring can significantly impact the efficiency and regioselectivity of the C-H activation process.

Table 2: Palladium-Catalyzed Synthesis of Imidazo[5,1-a]isoquinolines

| Imidazole Precursor | Aryl Halide | Catalyst/Ligand | Product | Yield (%) | Reference |

| N-(2-Bromoethyl)imidazole | 1-Iodoisoquinoline | Pd(OAc)₂/dppf | Imidazo[5,1-a]isoquinoline | 76 | acs.org |

| N-(3-Bromopropyl)imidazole | 1-Iodoisoquinoline | Pd(OAc)₂/dppf | 5,6-Dihydroimidazo[5,1-a]isoquinoline | 72 | acs.org |

This table provides examples of palladium-catalyzed annulation reactions to form imidazo[5,1-a]isoquinoline systems, demonstrating the potential of this strategy for the derivatization of this compound.

Synthesis of Triazolo[4,3-a]isoquinolines

The synthesis of triazolo[4,3-a]isoquinolines can be accomplished through the cyclization of 1-hydrazinylisoquinolines with various one-carbon synthons. beilstein-journals.orgd-nb.info For this compound, the initial step would be the conversion of the C-1 position to a suitable leaving group, followed by nucleophilic substitution with hydrazine (B178648) to yield 1-hydrazinyl-3-fluoroisoquinolin-6-ol.

The subsequent reaction of the hydrazinylisoquinoline with reagents such as formic acid, triethyl orthoformate, or cyanogen (B1215507) bromide would lead to the formation of the fused triazole ring. The reaction conditions can be modulated to favor the formation of the desired triazolo[4,3-a]isoquinoline isomer. The presence of the fluorine and hydroxyl groups on the isoquinoline core may influence the reactivity of the starting material and the stability of the final product.

Table 3: Synthesis of Triazolo[4,3-a]isoquinolines from 1-Hydrazinylisoquinolines

| 1-Hydrazinylisoquinoline Derivative | Reagent | Product | Yield (%) | Reference |

| 1-Hydrazinylisoquinoline | Triethyl orthoformate | clockss.orgCurrent time information in Bangalore, IN.bohrium.comTriazolo[4,3-a]isoquinoline | 85 | beilstein-journals.org |

| 1-Hydrazinylisoquinoline | Formic acid | clockss.orgCurrent time information in Bangalore, IN.bohrium.comTriazolo[4,3-a]isoquinoline | 80 | beilstein-journals.org |

| 1-Hydrazinyl-5-nitroisoquinoline | Acetic anhydride | 3-Methyl-8-nitro clockss.orgCurrent time information in Bangalore, IN.bohrium.comtriazolo[4,3-a]isoquinoline | 75 | d-nb.info |

This table showcases common methods for the synthesis of triazolo[4,3-a]isoquinolines, which could be adapted for the elaboration of this compound.

Advanced Spectroscopic and Structural Characterization of 3 Fluoroisoquinolin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework and the precise location of the fluorine atom in 3-Fluoroisoquinolin-6-ol. A combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would be required for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to display signals for the five protons on the isoquinoline (B145761) ring system and one proton from the hydroxyl group. The signals would be influenced by the electronegativity of the fluorine and oxygen atoms and by proton-proton and proton-fluorine coupling.

The protons on the pyridine (B92270) ring (H-1 and H-4) and the benzene (B151609) ring (H-5, H-7, H-8) would all appear in the aromatic region (typically δ 7.0-9.0 ppm). The hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

H-1: Expected to be a singlet or a narrow doublet due to a small four-bond coupling to H-8.

H-4: Expected to appear as a doublet due to coupling with the fluorine atom at C-3 (³J H-F).

H-5, H-7, H-8: These protons would form a coupled system on the benzenoid ring. H-5 would likely be a doublet, H-8 a doublet, and H-7 a doublet of doublets, reflecting their coupling to each other.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | ~8.5 - 9.0 | s or d | Small ⁴J coupling |

| H-4 | ~7.3 - 7.6 | d | ³J H-F ≈ 2-4 Hz |

| H-5 | ~7.8 - 8.1 | d | ³J H-H ≈ 8-9 Hz |

| H-7 | ~7.2 - 7.4 | dd | ³J H-H ≈ 8-9 Hz, ⁴J H-H ≈ 2-3 Hz |

| H-8 | ~7.5 - 7.7 | d | ³J H-H ≈ 8-9 Hz |

| 6-OH | Variable | br s | N/A |

The proton-decoupled ¹³C NMR spectrum should show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached heteroatoms (N, F, O). The most notable feature would be the large carbon-fluorine coupling constants (J C-F).

C-3: This carbon, directly bonded to fluorine, will show a large one-bond coupling constant (¹J C-F) and will be shifted downfield.

C-6: This carbon, bonded to the hydroxyl group, will also be shifted downfield.

Carbons adjacent to the fluorine (C-4, C-4a): These will exhibit smaller two-bond C-F couplings (²J C-F).

Other carbons: The remaining carbons will show characteristic shifts for an isoquinoline system, with smaller, longer-range C-F couplings possible.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | ~140 - 145 | d | ⁴J C-F ≈ 2-5 Hz |

| C-3 | ~160 - 165 | d | ¹J C-F ≈ 240-260 Hz |

| C-4 | ~110 - 115 | d | ²J C-F ≈ 15-25 Hz |

| C-4a | ~125 - 130 | d | ²J C-F ≈ 10-20 Hz |

| C-5 | ~120 - 125 | s or d | Small J C-F |

| C-6 | ~155 - 160 | s or d | Small J C-F |

| C-7 | ~115 - 120 | s or d | Small J C-F |

| C-8 | ~128 - 132 | s or d | Small J C-F |

| C-8a | ~135 - 140 | s or d | Small J C-F |

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected. This signal would likely be a doublet due to coupling with the adjacent H-4 proton (³J F-H). The chemical shift would be characteristic of a fluorine atom attached to an aromatic system. rsc.org The use of ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine substituent. nih.gov

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to connect H-5, H-7, and H-8 on the benzenoid ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons (C-1, C-4, C-5, C-7, C-8).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₆FNO. HRMS would be used to measure the mass of the molecular ion [M+H]⁺ with high precision (typically to four or five decimal places), which can then be compared to the calculated theoretical mass. This comparison serves as definitive proof of the molecular formula, distinguishing it from any other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| C₉H₆FNO | [M+H]⁺ | 164.0506 | A measured m/z value matching the calculated mass to within a few ppm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity/Shape |

|---|---|---|---|

| ~3200 - 3550 | O-H stretch | Phenolic -OH | Strong, Broad |

| ~3010 - 3090 | C-H stretch | Aromatic C-H | Medium |

| ~1620 - 1650 | C=N stretch | Isoquinoline ring | Medium |

| ~1450 - 1600 | C=C stretch | Aromatic ring | Multiple, Medium to Strong |

| ~1200 - 1250 | C-O stretch | Phenolic C-O | Strong |

| ~1100 - 1150 | C-F stretch | Aryl-F | Strong |

The most prominent features would be a broad, strong band for the O-H stretch of the phenol (B47542) group and strong absorptions corresponding to the C-F and C-O single bonds, in addition to the typical fingerprint bands for the aromatic isoquinoline core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive proof of the molecular structure of this compound in the solid state.

Detailed Research Findings

Specific experimental X-ray crystallographic data for this compound, such as its crystal system, space group, unit cell dimensions, and atomic coordinates, are not available in the surveyed literature. Such data would be essential for a complete solid-state structural analysis, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking, which govern the crystal packing.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Note: This table is for illustrative purposes only, as no experimental data has been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π* transitions.

Detailed Research Findings

Specific experimental UV-Vis absorption data for this compound, including the absorption maxima (λmax) and corresponding molar absorptivities (ε), have not been reported in the available literature. This information would be valuable for understanding the electronic properties of the molecule, such as the extent of conjugation and the influence of the fluorine and hydroxyl substituents on the electronic transitions of the isoquinoline core.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only, as no experimental data has been found.

Computational and Theoretical Studies of 3 Fluoroisoquinolin 6 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. researchgate.netnih.gov For 3-Fluoroisoquinolin-6-ol, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain optimized molecular geometry and various electronic parameters. figshare.commdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO (E_gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. figshare.com

In a study on isoquinoline (B145761), DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in an energy gap of 3.78 eV. figshare.com For this compound, the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group would influence these energy levels. The fluorine atom is expected to lower both the HOMO and LUMO energies, while the hydroxyl group would likely raise the HOMO energy. The precise values would require specific calculations, but a hypothetical representation of such data is presented below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isoquinoline (Reference) figshare.com | -5.581 | 1.801 | 3.78 |

| Hypothetical this compound | -5.450 | 1.750 | 3.70 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. libretexts.orgscispace.com These maps illustrate the electrostatic potential on the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, making these sites susceptible to interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its ability to act as a hydrogen bond donor. The fluorine atom, being highly electronegative, would also contribute to the local electronic environment.

The acidity and basicity of a molecule can be predicted computationally by calculating the pKa value. For this compound, two key ionizable groups are present: the basic nitrogen atom in the isoquinoline ring and the acidic hydroxyl group. The pKa of the conjugate acid of isoquinoline (isoquinolinium ion) is approximately 5.14. wikipedia.org The presence of the fluorine atom, an electron-withdrawing group, would be expected to decrease the basicity of the nitrogen atom, thus lowering the pKa of its conjugate acid. The hydroxyl group, being electron-donating by resonance, might slightly counteract this effect, but the inductive effect of fluorine is likely to be dominant. The acidity of the phenolic hydroxyl group would also be influenced by the fluorine substituent.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and intermolecular interactions. mdpi.comyoutube.com An MD simulation of this compound, typically performed in a solvent box (e.g., water) to mimic physiological conditions, would reveal the molecule's stable conformations and the dynamics of its interactions with surrounding solvent molecules. osti.gov

A study on liquid isoquinoline has been conducted to investigate translational and rotational diffusion. osti.gov For this compound, MD simulations would be particularly useful to understand the rotational freedom around the C-O bond of the hydroxyl group and how intramolecular hydrogen bonding might influence the molecule's preferred conformation. The stability of the molecule in a simulated biological environment, such as in complex with a protein, can also be assessed through MD simulations. nih.govmdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to explore the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. nih.govpku.edu.cn For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution or reactions involving the hydroxyl and fluoro groups. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified. For instance, a computational study on the photochemical C-H hydroxyalkylation of isoquinolines has provided mechanistic insights into this class of reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that can predict the activity of new compounds. mdpi.com

While no specific QSAR models for this compound have been reported, studies on other isoquinoline derivatives can provide a framework for its hypothetical activities. For example, QSAR models have been developed for isoquinoline derivatives as inhibitors of various enzymes. japsonline.comnih.gov A hypothetical QSAR study on a series of isoquinoline-based inhibitors might involve aligning the molecules and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting model could then be used to predict the inhibitory activity of this compound.

| Model | q² | R² | R²_pred |

|---|---|---|---|

| CoMFA | 0.778 | 0.952 | 0.709 |

| CoMSIA | 0.764 | 0.941 | 0.713 |

q²: cross-validated correlation coefficient; R²: non-cross-validated correlation coefficient; R²_pred: predictive correlation coefficient for an external test set. The values presented are representative of typical QSAR models for kinase inhibitors. mdpi.com

In Silico Prediction of Molecular Interactions

As of the latest available research, specific in silico studies detailing the molecular interactions of this compound have not been published. While computational methods such as molecular docking and molecular dynamics simulations are standard techniques for predicting how a ligand might bind to a protein's active site, no such data is currently available in the public domain for this particular compound.

Consequently, there are no detailed research findings, data tables with binding affinities or docking scores, or specific descriptions of its predicted molecular interactions (such as hydrogen bonds, hydrophobic interactions, or key amino acid residue contacts) to report at this time. The scientific community awaits future research that may elucidate the molecular-level interactions of this compound with various biological targets.

Exploration of Biological Activities and Molecular Mechanisms of 3 Fluoroisoquinolin 6 Ol

In Vitro Receptor Binding and Enzyme Inhibition Studies

In vitro studies are fundamental in pharmacology for determining the interaction of a compound with specific molecular targets. These assays are conducted in a controlled environment outside of a living organism, typically using purified receptors or enzymes.

Receptor binding assays are designed to measure the affinity of a ligand for a receptor. This is often determined by competitive binding experiments where the compound of interest, such as 3-Fluoroisoquinolin-6-ol, would compete with a known radiolabeled ligand for binding to the target receptor. The concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. A lower IC50 value indicates a higher binding affinity.

Enzyme inhibition studies, on the other hand, assess the ability of a compound to interfere with enzyme activity. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. Key parameters derived from these studies include the IC50 value and the inhibition constant (Ki), which provides a measure of the inhibitor's potency. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be elucidated through kinetic studies.

| Parameter | Description | Significance for this compound |

| IC50 (Receptor Binding) | Concentration of the compound that displaces 50% of a specific radioligand from its receptor. | Would indicate the affinity of this compound for a particular receptor. |

| IC50 (Enzyme Inhibition) | Concentration of the compound that reduces the activity of an enzyme by 50%. | Would quantify the potency of this compound as an enzyme inhibitor. |

| Ki (Inhibition Constant) | An intrinsic measure of the affinity of an inhibitor for an enzyme. | Would provide a more absolute measure of the inhibitory potency of this compound. |

Cellular Pathway Modulation in Pre-clinical Models

Pre-clinical models, which include cell cultures and animal models, are crucial for understanding how a compound affects cellular processes and signaling pathways within a biological system.

The Protein Kinase B (PKB), also known as Akt, signaling pathway is a key regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer and diabetes. Investigating the effect of this compound on this pathway would typically involve treating cells with the compound and then measuring the phosphorylation status of key proteins in the pathway, such as PKB/Akt itself and its downstream targets like mTOR and GSK-3. Techniques like Western blotting with phospho-specific antibodies are commonly used for this purpose.

As of now, there are no specific studies detailing the modulation of the PKB/Akt pathway by this compound.

Cellular signaling is a complex network of interconnected pathways. wikipedia.org A compound can modulate multiple signaling cascades simultaneously, leading to a complex biological response. To assess these interactions, researchers often employ techniques like phosphoproteomics, which allows for the global analysis of protein phosphorylation, providing a snapshot of the activity of numerous signaling pathways at once. This approach could reveal whether this compound has off-target effects or engages in crosstalk between different signaling cascades.

Specific data on the interaction of this compound with various cellular signaling cascades is not currently available.

Mechanistic Insights into Biological Response

Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent. This involves elucidating how the compound interacts with its molecular target and how this interaction translates into a cellular response. For example, if this compound were found to inhibit a specific kinase, further studies would aim to understand how this inhibition affects downstream signaling events and ultimately leads to the observed biological effect, such as apoptosis or cell cycle arrest.

Without initial data on the biological activity of this compound, it is not possible to provide specific mechanistic insights.

Structure-Activity Relationship (SAR) Investigations based on this compound Core

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications affect their biological activity. By systematically altering the structure of the this compound core, for example, by changing the position of the fluorine atom or modifying the hydroxyl group, researchers can identify the key chemical features required for activity. This information is invaluable for optimizing the potency and selectivity of a lead compound. For instance, studies on other fluoroquinolones have shown that the presence and position of fluorine atoms can significantly impact antibacterial potency. nih.gov

A detailed SAR investigation based on the this compound core has not yet been reported in the literature.

Antimicrobial Activity Studies in Pre-clinical Contexts

The antimicrobial activity of a compound is typically assessed in vitro by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. Further studies in preclinical models, such as animal infection models, would be necessary to evaluate the in vivo efficacy of the compound. While many isoquinoline (B145761) derivatives have demonstrated antimicrobial properties, the specific antimicrobial activity of this compound has not been documented. mdpi.comnih.govnih.gov

| Microorganism Type | Potential for Inhibition by Isoquinoline Derivatives |

| Gram-positive bacteria | Some isoquinoline alkaloids have shown strong inhibitory activities. nih.gov |

| Gram-negative bacteria | Generally less susceptible, though some activity has been reported. nih.gov |

| Fungi | Potent antifungal activities have been observed for certain isoquinoline derivatives. nih.gov |

Potential Research Applications of 3 Fluoroisoquinolin 6 Ol in Chemical Science

Utility as Synthetic Intermediates for Complex Molecule Construction

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. researchgate.netmdpi.com The presence of fluorine and a hydroxyl group on the 3-Fluoroisoquinolin-6-ol backbone provides two reactive sites for further chemical modification, positioning it as a valuable synthetic intermediate.

The fluorine atom at the 3-position can influence the reactivity of the isoquinoline ring system and can be a site for nucleophilic aromatic substitution or cross-coupling reactions. rsc.org The hydroxyl group at the 6-position is also a versatile handle for various chemical transformations, including etherification, esterification, or conversion to a triflate for cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures. For instance, the hydroxyl group could be used to attach the isoquinoline core to another molecule of interest, while the fluorine atom could be retained to enhance the biological properties of the final compound. The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.govnih.govchemrxiv.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Structure |

| 3-Fluoro | Nucleophilic Aromatic Substitution | 3-Amino-, 3-Alkoxy-, or 3-Thioether-isoquinolin-6-ol |

| 6-Hydroxyl | Etherification (e.g., Williamson ether synthesis) | 6-Alkoxy-3-fluoroisoquinoline |

| 6-Hydroxyl | Esterification | 3-Fluoroisoquinolin-6-yl ester |

| 6-Hydroxyl | O-Triflation followed by Cross-Coupling | 6-Aryl- or 6-Alkyl-3-fluoroisoquinoline |

Development as Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes in living systems. nih.gov The isoquinoline nucleus is known to exhibit fluorescent properties, and its emission characteristics can be tuned by the introduction of various substituents. mdpi.comnih.gov The combination of a fluorine atom and a hydroxyl group in this compound could lead to desirable photophysical properties for a chemical probe.

The hydroxyl group can act as a hydrogen-bond donor and acceptor, potentially enabling the probe to interact with specific biological targets such as enzymes or receptors. Furthermore, this hydroxyl group could serve as a reactive handle to attach a recognition element for a specific analyte or to link the probe to a biomolecule. The fluorine atom can enhance the photostability and quantum yield of the fluorophore. The development of fluorescent probes based on the this compound scaffold could allow for the imaging of specific cellular components or the detection of particular enzymatic activities. acs.org

Applications in Material Science Research

The unique electronic and photophysical properties of fluorinated aromatic compounds make them promising candidates for applications in material science. rsc.org

Luminescent or Fluorescent Materials Development

The inherent fluorescence of the isoquinoline core, potentially enhanced by the fluorine substituent, makes this compound a candidate for the development of novel luminescent or fluorescent materials. mdpi.comnih.gov The emission wavelength and intensity can often be modulated by factors such as solvent polarity and the formation of intermolecular hydrogen bonds involving the hydroxyl group. This sensitivity to the local environment could be exploited in the design of materials for sensing applications. Furthermore, derivatives of this compound could be incorporated into polymers or other solid-state matrices to create materials with tailored optical properties for use in displays, lighting, or optical data storage.

Analytical Chemistry Applications (e.g., chromatographic standards)

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the availability of pure reference standards is crucial for the accurate identification and quantification of analytes. sielc.comvurup.sk Given the increasing number of fluorinated compounds in pharmaceuticals and agrochemicals, there is a growing need for fluorinated reference standards. nih.gov

This compound could serve as a valuable analytical standard for the detection and quantification of related fluorinated isoquinoline derivatives in various matrices. Its distinct molecular weight and potential for unique chromatographic behavior, due to the presence of both a polar hydroxyl group and an electronegative fluorine atom, would facilitate its use in method development and validation for liquid chromatography-mass spectrometry (LC-MS) or GC-MS analysis. vurup.sk The separation of closely related isomers is a significant challenge in chromatography, and having well-characterized standards like this compound is essential for achieving reliable separations. chromforum.org

Table 2: Analytical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| Exact Mass | 163.0433 u |

| Appearance (Predicted) | Solid |

Future Research Directions and Unexplored Avenues for 3 Fluoroisoquinolin 6 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from small-scale laboratory synthesis to large-scale industrial production often introduces challenges related to safety, scalability, and consistency. Flow chemistry, which involves conducting chemical reactions in a continuous stream, presents a compelling solution. Developing a continuous-flow synthesis for 3-Fluoroisoquinolin-6-ol could offer substantial benefits, including increased yields, higher purity, and enhanced safety profiles. rsc.orgnumberanalytics.com This is particularly relevant when managing the complexities of fluorination and other potentially hazardous steps in isoquinoline (B145761) synthesis. thieme-connect.comrsc.org

Furthermore, integrating flow chemistry with automated synthesis platforms can revolutionize the creation of derivative libraries. nih.govacs.orgnih.gov Such systems, combining robotics and advanced software, enable the rapid, multi-step synthesis of numerous analogues of this compound. rsc.org This automated approach facilitates the efficient generation of diverse compound libraries necessary for high-throughput screening, significantly accelerating the pace of drug discovery and lead optimization programs. acs.orgnih.gov

Multicomponent Reaction Strategies for Diverse Derivatives

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single step to generate a complex product, are exceptionally powerful for building molecular diversity. acs.org Designing novel MCRs that incorporate the this compound framework would be a highly efficient method for producing a wide array of structurally varied derivatives. nih.govbeilstein-journals.org For example, established MCRs like the Ugi or Passerini reactions could be adapted to introduce diverse functional groups onto the isoquinoline core.

This strategy allows for a systematic exploration of the structure-activity relationships (SAR) of new analogues. By efficiently generating and testing these diverse compounds, researchers can more rapidly identify derivatives with improved potency, selectivity, and desirable pharmacological properties. rsc.org The application of MCRs to the isoquinoline scaffold has already proven successful for creating related heterocyclic systems. acs.orgnih.gov

Advanced Bioconjugation Techniques for Targeted Research Tools

The 6-hydroxyl group on the this compound molecule serves as an ideal attachment point for bioconjugation—the chemical linking of the compound to a biomolecule. This functional group is characteristic of phenolic compounds, which can be conjugated to proteins and other macromolecules. nih.govnih.gov Future work could leverage advanced bioconjugation methods, such as enzyme-catalyzed ligation or click chemistry, to attach the molecule to targeting agents like antibodies, peptides, or nanoparticles. nih.govdtu.dk

This approach can lead to the development of highly selective drug delivery systems, capable of transporting the active compound directly to diseased cells or tissues, thereby minimizing off-target effects. Additionally, by conjugating this compound to fluorescent dyes, researchers can create powerful molecular probes for cellular imaging, enabling detailed studies of the compound's distribution and mechanism of action within a biological environment.

Theoretical Predictions for Novel Reactivity and Interactions

Computational chemistry provides powerful tools for predicting molecular behavior and guiding experimental research. For this compound, theoretical methods can offer profound insights. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the reactivity of the molecule, helping to design and optimize synthetic pathways. tandfonline.comacs.orgresearchgate.net The presence of fluorine can significantly alter the electronic properties and conformational behavior of N-heterocycles, making computational study particularly valuable. beilstein-journals.orgchim.it

Moreover, molecular docking and dynamics simulations can predict how derivatives of this compound might bind to various biological targets. researchgate.netmdpi.complos.org These in silico techniques allow researchers to screen virtual libraries of compounds against protein targets, prioritizing the synthesis of candidates with the highest predicted binding affinity and efficacy. researchgate.net This computational pre-screening streamlines the discovery process, saving significant time and resources.

Exploration of New Biological Targets and Mechanisms beyond Current Scope

While initial research may focus on a specific set of biological targets, the unique properties of this compound suggest it may have broader biological activity. Unbiased screening methodologies are crucial for uncovering these new functions. Phenotypic screening, which assesses a compound's effect on cell behavior without a preconceived target, is a powerful approach to identify novel therapeutic applications. ed.ac.ukoatext.comacs.orgnih.gov

Once a desired phenotype is observed, target deconvolution techniques, such as chemoproteomics, can be employed to identify the specific protein or proteins the compound interacts with. nih.govnih.govworldpreclinicalcongress.commdpi.comeu-openscreen.eu This involves using a modified version of the small molecule to "pull down" its binding partners from cell lysates for identification by mass spectrometry. nih.gov Such an approach can reveal unexpected mechanisms of action and uncover polypharmacology—the ability of a compound to interact with multiple targets—which could lead to the development of this compound derivatives for entirely new therapeutic areas. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-fluoroisoquinolin-6-ol with high purity?

- Methodology : Electrophilic fluorination using agents like Selectfluor or N-fluorobenzenesulfonimide under anhydrous conditions (e.g., DMF as solvent, 60–80°C) is commonly employed. Nucleophilic substitution on pre-functionalized isoquinoline scaffolds (e.g., chloro or nitro precursors) can also introduce fluorine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical to achieve >95% purity .

- Key parameters : Monitor reaction progress via TLC or HPLC. Confirm fluorination success using NMR (δ range: -120 to -160 ppm) .

Q. How can structural characterization of this compound be optimized?

- Analytical workflow :

- NMR : Use NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm) and NMR for carbonyl (C=O) and fluorinated carbon signals.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] for CHFNO).

- XRD : Single-crystal X-ray diffraction for absolute configuration determination .

Advanced Research Questions

Q. How do contradictory cytotoxicity results for this compound across studies arise, and how can they be resolved?

- Data contradiction analysis : Discrepancies may stem from:

- Cell line variability : Test in multiple models (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects.

- Dosage differences : Conduct dose-response curves (e.g., 1–100 µM) to identify IC thresholds.

- Impurity interference : Validate compound purity via HPLC (>98%) and control for solvent artifacts (e.g., DMSO <0.1% v/v) .

- Example : A study reporting low cytotoxicity (IC > 50 µM) in fibroblasts but high toxicity (IC < 10 µM) in cancer cells suggests selective targeting .

Q. What mechanistic hypotheses explain the anti-inflammatory activity of this compound?

- Experimental design :

- In vitro assays : Measure inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages via ELISA.

- Pathway analysis : Use Western blotting to assess NF-κB or MAPK pathway modulation.

- Data example :

| Cytokine | Control (pg/mL) | Treated (10 µM) |

|---|---|---|

| TNF-α | 250 ± 20 | 150 ± 15 |

| IL-6 | 300 ± 25 | 180 ± 10 |

| Dose-dependent suppression aligns with NF-κB inhibition . |

Q. How can in vitro-to-in vivo translation challenges for this compound be addressed?

- Strategies :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents.

- Metabolite identification : Use hepatic microsomes to predict phase I/II metabolism (e.g., hydroxylation, glucuronidation).

- Toxicity screening : Evaluate hepatotoxicity (ALT/AST levels) and renal function (creatinine) in repeated-dose studies .

Methodological Considerations

Q. What are best practices for ensuring stability of this compound during storage?

- Storage conditions : Store at -20°C under inert atmosphere (argon) in amber vials to prevent photodegradation.

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., de-fluorinated analogs) .

Q. How can researchers validate the selectivity of this compound in enzyme inhibition assays?

- Assay design :

- Counter-screening : Test against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory targets).

- Kinetic analysis : Determine values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target vs. off-target proteins .

Data Interpretation & Reporting

Q. How should researchers address conflicting data on the compound’s solubility across solvents?

- Standardized protocols :

- Solubility testing : Use shake-flask method (24 h equilibrium) in PBS, DMSO, and ethanol at 25°C.

- Documentation : Report exact solvent grades (e.g., HPLC-grade DMSO) and saturation concentrations (mg/mL).

- Example : A study may report poor aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL), necessitating solvent optimization for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.